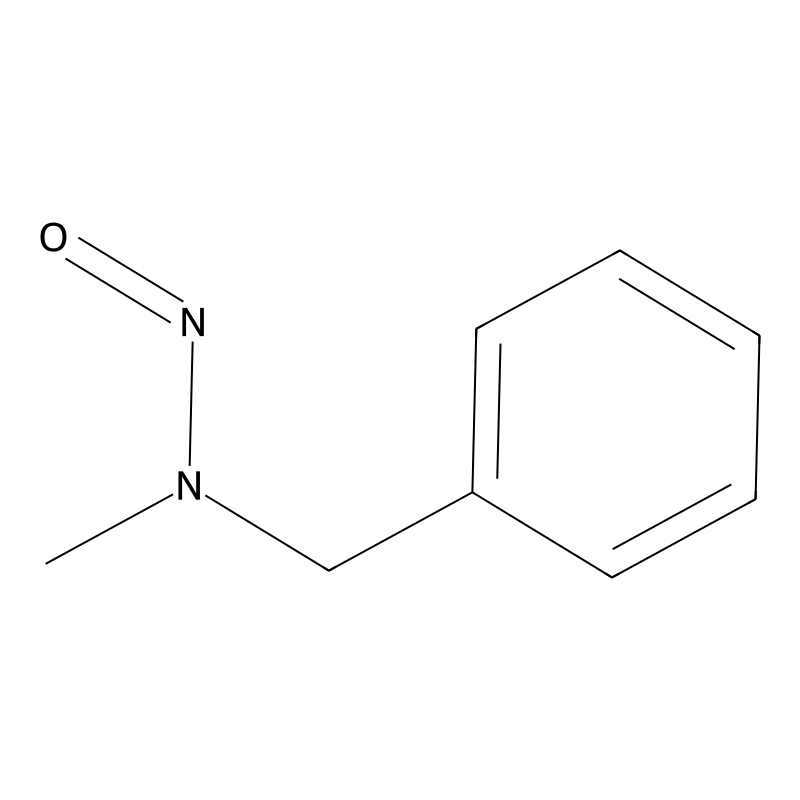

N-methyl-n-benzylnitrosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carcinogenesis Studies

N-methyl-n-benzylnitrosamine (N-MBN) has been primarily studied for its carcinogenic properties. Studies in rodents have shown it to be a potent carcinogen, inducing tumors in the esophagus, liver, and other organs. These findings have led to its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC).

Presence in Food and Consumer Products

The presence of N-MBN in certain foods and consumer products has also been a subject of scientific research. Studies have detected N-MBN in low levels in some foods, such as beer, cheese, and smoked meats. The formation of N-MBN is thought to occur during processing or storage. Research is ongoing to identify methods to reduce N-MBN formation in food products.

Mechanisms of Action

Understanding how N-MBN causes cancer is another area of scientific investigation. Research suggests that N-MBN can damage DNA, leading to mutations that promote cancer development []. Studies are also exploring the role of N-MBN metabolism in its carcinogenic effects.

Biomarkers of Exposure

Developing biomarkers for N-MBN exposure is crucial for assessing potential health risks. Researchers are investigating the use of urinary metabolites of N-MBN as biomarkers to determine past or ongoing exposure []. These biomarkers could be valuable for epidemiological studies and risk assessment.

N-methyl-n-benzylnitrosamine is a chemical compound classified as an N-nitroso compound, which has garnered attention due to its potential carcinogenic properties. Its chemical formula is C₈H₁₀N₂O, and it is known for its structural characteristics that include a methyl group and a benzyl group attached to a nitrosamine moiety. This compound is part of a broader class of nitrosamines that are often implicated in the induction of various types of cancers in experimental models, particularly in the esophagus and oral cavity of rodents .

NMBA is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).

- Toxicity: Studies have shown NMBA to be carcinogenic in rodents, causing tumors in various organs [].

- Flammability: NMBA is likely flammable based on its organic structure.

- Reactivity: NMBA can decompose under extreme conditions and may react with strong acids or bases.

Data Availability:

- Specific data on human exposure limits or flammability parameters for NMBA is limited due to its unintended formation and the focus on preventing its presence in products.

Safety Precautions:

- Minimize exposure to NMBA by following safety protocols in workplaces where it might be present.

- Regulatory agencies are constantly monitoring and implementing measures to reduce NMBA contamination in food and drugs.

- Alkylation of DNA: The compound can alkylate various positions on DNA bases, including adenine, guanine, cytosine, and thymine .

- Metabolism: It is metabolized by microsomal mixed-function oxidases, which convert it into more reactive metabolites that can bind to DNA .

The biological activity of N-methyl-n-benzylnitrosamine has been extensively studied due to its carcinogenic potential. In laboratory settings, it has been shown to induce tumors in various animal models:

- Carcinogenicity: It is recognized as an esophageal carcinogen in rats and has been linked to oral cavity cancers in hamsters .

- Mutagenicity: The compound exhibits mutagenic properties, primarily through the formation of DNA adducts that disrupt normal cellular functions and promote tumorigenesis .

N-methyl-n-benzylnitrosamine can be synthesized through several methods, typically involving the reaction of nitrous acid with a suitable amine precursor. Common synthesis routes include:

- Nitrosation Reaction: The reaction of benzylmethylamine with nitrous acid under controlled conditions leads to the formation of N-methyl-n-benzylnitrosamine.

- Catalytic Methods: Some methods employ catalytic hydrogenation techniques to achieve higher yields and purities of the desired product .

While N-methyl-n-benzylnitrosamine is primarily studied for its carcinogenic properties, it also has applications in research settings:

- Carcinogenesis Studies: It serves as a model compound in studies aimed at understanding the mechanisms of chemical carcinogenesis.

- Toxicology Research: Used in toxicological assessments to evaluate the effects of nitrosamines on cellular and molecular systems.

Research indicates that N-methyl-n-benzylnitrosamine interacts with various biological systems:

- Inhibition of Cellular Growth: Studies show that it inhibits cellular growth and DNA synthesis by affecting glutathione peroxidase activity, leading to increased oxidative stress within cells .

- Metabolic Activation: Investigations into its metabolic pathways reveal that specific enzymes are responsible for converting this compound into its active forms that contribute to mutagenicity .

N-methyl-n-benzylnitrosamine belongs to a larger family of N-nitroso compounds, which share structural similarities but differ in their biological activities and potencies. Here are some similar compounds:

| Compound Name | Chemical Formula | Notable Properties |

|---|---|---|

| N-nitrosodimethylamine | C₂H₆N₂O | Highly carcinogenic; commonly studied |

| N-nitrosoethylmethylamine | C₇H₈N₂O | Induces tumors in various animal models |

| N-nitrosomethylvinylamine | C₇H₉N₂O | Linked to reproductive toxicity |

Uniqueness

N-methyl-n-benzylnitrosamine is unique due to its specific structural arrangement that allows for selective alkylation patterns on DNA. This specificity contributes to its distinct carcinogenic profile compared to other nitrosamines, making it an important subject for ongoing research in cancer biology and toxicology.

XLogP3

LogP

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Acute Toxic;Health Hazard